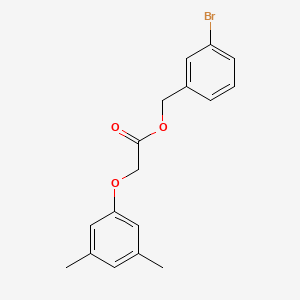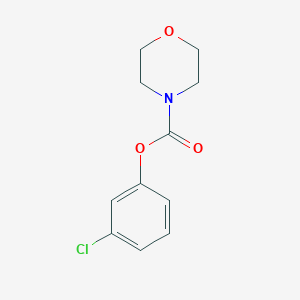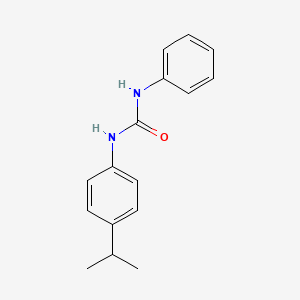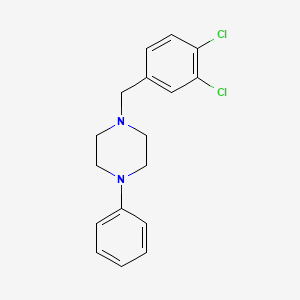
3-bromobenzyl (3,5-dimethylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-bromobenzyl (3,5-dimethylphenoxy)acetate involves multiple steps. For instance, the synthesis of N'Substitutedbenzylidene-2-(2, 4-dimethylphenoxy) acetatohydrazide starts from 2,4-Dimethylphenol, converted to ethyl 2-(2,4-dimethylphenoxy)acetate, then to 2-(2,4dimethylphenoxy) acetohydrazide, and finally to the target molecules (Aziz‐ur‐Rehman et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds is complex and well-defined. For example, methyl 3,5-dimethylbenzoate shows strands of C—H⋯O=C bonded molecules arranged into layers, and 3,5-bis(bromomethyl)phenyl acetate forms molecular dimers connected to two-dimensional aggregates involving Br⋯Br bonds (Ebersbach, Seichter, & Mazik, 2022).
Chemical Reactions and Properties
The chemical reactions involving 3-bromobenzyl (3,5-dimethylphenoxy)acetate derivatives are diverse. For instance, the bromination of 2,6-Dimethyl-4-methoxybenzyl alcohol derivatives yields bromination products of aromatic nuclei and other bromo derivatives (Nakatani, Takahashi, Watanabe, Shintoku, & Hase, 1984).
Physical Properties Analysis
The physical properties of these compounds can be determined through various spectroscopic and crystallographic methods. For example, the crystal structure of related compounds, such as 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, has been determined using X-ray diffraction methods, revealing specific spatial arrangements and bond lengths (Løiten, Gløgård, Klaveness, & Fjærtoft, 1999).
Chemical Properties Analysis
The chemical properties of 3-bromobenzyl (3,5-dimethylphenoxy)acetate and its derivatives are highlighted in their reactivity and interaction with other molecules. For instance, the photochemistry of 3,5-dimethoxybenzyl compounds with various leaving groups has been examined, showing different reactivity patterns and product formations (DeCosta, Howell, Pincock, & Rifai, 2000).
Propiedades
IUPAC Name |
(3-bromophenyl)methyl 2-(3,5-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO3/c1-12-6-13(2)8-16(7-12)20-11-17(19)21-10-14-4-3-5-15(18)9-14/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFJZTLOGFKFAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)OCC2=CC(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5671783.png)
![8-(2-chloro-6-fluorobenzoyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5671791.png)

![5-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5671801.png)
![2-(dimethylamino)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5671812.png)



![1-(cyclobutylcarbonyl)-4-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-1,4-diazepane](/img/structure/B5671830.png)
![1-D-prolyl-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide dihydrochloride](/img/structure/B5671838.png)
![methyl (10-cyano-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizin-3(4H)-yl)acetate](/img/structure/B5671842.png)
![N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B5671849.png)
![2-(3-methylbutyl)-8-[(4-methylpiperazin-1-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5671850.png)
